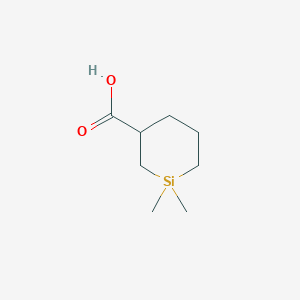
(3R)-3-isothiocyanatooxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-3-isothiocyanatooxolane is an organic compound characterized by the presence of an isothiocyanate group attached to an oxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-isothiocyanatooxolane typically involves the reaction of oxolane derivatives with thiocyanate reagents under controlled conditions. One common method is the reaction of (3R)-3-hydroxyoxolane with thiophosgene, which results in the formation of the isothiocyanate group. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(3R)-3-isothiocyanatooxolane undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted by nucleophiles, leading to the formation of thiourea derivatives.
Addition Reactions: The compound can participate in addition reactions with amines, resulting in the formation of thiourea compounds.
Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Catalysts such as Lewis acids can be used to enhance the reaction rates.
Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetonitrile are often used to dissolve the reactants and facilitate the reactions.
Major Products Formed
The major products formed from the reactions of this compound include thiourea derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Wissenschaftliche Forschungsanwendungen
(3R)-3-isothiocyanatooxolane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of enzyme inhibitors.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (3R)-3-isothiocyanatooxolane involves the interaction of the isothiocyanate group with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, resulting in the inhibition of enzyme activity or the modification of protein function. The compound’s ability to form stable thiourea derivatives is key to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R)-3-isothiocyanatotetrahydrofuran: Similar in structure but with a different ring system.
(3R)-3-isothiocyanatopyrrolidine: Contains a pyrrolidine ring instead of an oxolane ring.
(3R)-3-isothiocyanatopiperidine: Features a piperidine ring, offering different chemical properties.
Uniqueness
(3R)-3-isothiocyanatooxolane is unique due to its specific ring structure and the presence of the isothiocyanate group, which imparts distinct reactivity and biological activity. Its ability to form stable thiourea derivatives sets it apart from other similar compounds, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C5H7NOS |
|---|---|
Molekulargewicht |
129.18 g/mol |
IUPAC-Name |
(3R)-3-isothiocyanatooxolane |
InChI |
InChI=1S/C5H7NOS/c8-4-6-5-1-2-7-3-5/h5H,1-3H2/t5-/m1/s1 |
InChI-Schlüssel |
USGDSJYCXCLAFX-RXMQYKEDSA-N |
Isomerische SMILES |
C1COC[C@@H]1N=C=S |
Kanonische SMILES |
C1COCC1N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


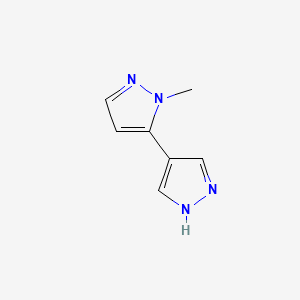
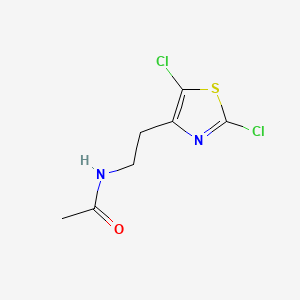
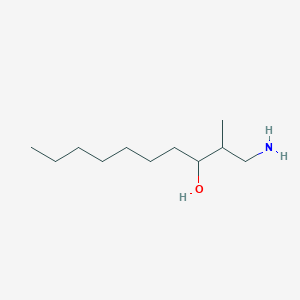
![6-bromo-2-{6-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]pyridin-2-yl}-2,3-dihydro-1H-isoindol-1-one](/img/structure/B13556653.png)
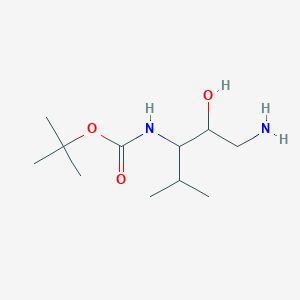
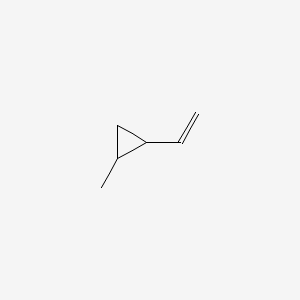

![{2-[(5-Bromo-2-methoxyphenyl)sulfanyl]ethyl}(methyl)amine](/img/structure/B13556685.png)
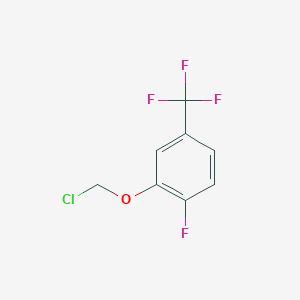
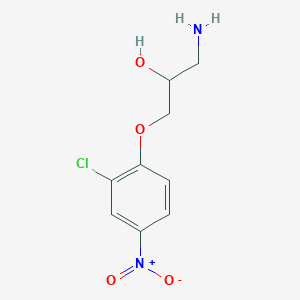
![Rel-((3aR,6aR)-hexahydro-6aH-furo[2,3-c]pyrrol-6a-yl)methanol](/img/structure/B13556712.png)


